2,6-bis(3-nitrophenyl)-7H-purine 2,6-bis(3-nitrophenyl)-7H-purine
Brand Name: Vulcanchem
CAS No.: 918537-09-4
VCID: VC16930729
InChI: InChI=1S/C17H10N6O4/c24-22(25)12-5-1-3-10(7-12)14-15-17(19-9-18-15)21-16(20-14)11-4-2-6-13(8-11)23(26)27/h1-9H,(H,18,19,20,21)
SMILES:
Molecular Formula: C17H10N6O4
Molecular Weight: 362.30 g/mol

2,6-bis(3-nitrophenyl)-7H-purine

CAS No.: 918537-09-4

Cat. No.: VC16930729

Molecular Formula: C17H10N6O4

Molecular Weight: 362.30 g/mol

* For research use only. Not for human or veterinary use.

2,6-bis(3-nitrophenyl)-7H-purine - 918537-09-4

Specification

CAS No. 918537-09-4
Molecular Formula C17H10N6O4
Molecular Weight 362.30 g/mol
IUPAC Name 2,6-bis(3-nitrophenyl)-7H-purine
Standard InChI InChI=1S/C17H10N6O4/c24-22(25)12-5-1-3-10(7-12)14-15-17(19-9-18-15)21-16(20-14)11-4-2-6-13(8-11)23(26)27/h1-9H,(H,18,19,20,21)
Standard InChI Key CLKWKCDWQVZVMN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=NC(=N2)C4=CC(=CC=C4)[N+](=O)[O-])N=CN3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2,6-Bis(3-nitrophenyl)-7H-purine (C₁₇H₁₀N₆O₄) features a purine core substituted with two 3-nitrophenyl groups. The purine ring system adopts a bicyclic structure comprising a pyrimidine ring fused to an imidazole ring. The 7H tautomer indicates that the hydrogen atom resides at the N7 position, a configuration that influences electronic distribution and intermolecular interactions . The 3-nitrophenyl substituents introduce strong electron-withdrawing nitro groups at the meta positions of the benzene rings, which modulate the compound’s electronic properties and solubility.

Table 1: Key physicochemical properties of 2,6-bis(3-nitrophenyl)-7H-purine

PropertyValue
Molecular FormulaC₁₇H₁₀N₆O₄
Molecular Weight362.30 g/mol
Exact Mass362.0663
Topological Polar Surface Area131.48 Ų
LogP (Predicted)3.02

The nitro groups contribute to a high polar surface area (PSA), which may limit membrane permeability but enhance interactions with hydrophilic biological targets .

Spectral Characteristics

While experimental spectral data for 2,6-bis(3-nitrophenyl)-7H-purine are unavailable, analogs such as 2,6-diphenyl-7H-purine provide a foundational reference. For example:

  • ¹H NMR: Purine protons typically resonate between δ 8.0–9.0 ppm, while aromatic protons from nitrophenyl groups appear in the δ 7.2–8.5 ppm range .

  • UV-Vis: The conjugated system absorbs strongly at ~275 nm, with nitro groups inducing a bathochromic shift compared to non-nitrated analogs .

Synthesis and Derivative Development

Synthetic Routes

The synthesis of 2,6-disubstituted purines generally involves nucleophilic substitution or transition metal-catalyzed coupling reactions. For 2,6-bis(3-nitrophenyl)-7H-purine, two plausible pathways emerge:

Pathway 1: Direct Alkylation

  • Substrate Preparation: Start with 7H-purine-2,6-dithione (3) .

  • Alkylation: React with 3-nitrobenzyl bromide in the presence of a base (e.g., KOtBu) in DMF.

  • Purification: Isolate via column chromatography (e.g., EtOAc/hexane) .

Pathway 2: Diazotization and Displacement

  • Fluorination: Treat 2,6-difluoropurine with HF-pyridine to generate a reactive intermediate .

  • SNAr Reaction: Displace fluoride with 3-nitrobenzylamine under basic conditions .

  • Deprotection: Remove acetyl protecting groups using NH₃/MeOH .

Table 2: Comparative synthesis yields for analogous purines

CompoundYield (%)Method
2,6-Diphenyl-7H-purine67Alkylation
4-Nitrobenzyltubercidin47Diazotization

Challenges and Optimization

  • Nitro Group Sensitivity: Nitro substituents may undergo unintended reduction during synthesis. Employing mild reducing agents (e.g., Zn/HOAc) or low-temperature conditions mitigates this risk .

  • Solubility Issues: The hydrophobic nitrophenyl groups necessitate polar aprotic solvents (DMF, DMSO) for reactions .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: Predicted solubility is <0.1 mg/mL due to high LogP (3.02) and crystalline packing .

  • Stability: Nitro groups enhance oxidative stability but may render the compound photosensitive. Storage under inert atmosphere (N₂) is advisable .

Metabolic Considerations

Nitroreductases in vivo may reduce nitro groups to amines, potentially generating bioactive metabolites. For example, 3-nitrobenzyl groups could convert to 3-aminobenzyl derivatives, which may exhibit altered target affinity .

CompoundMDA-MB-231 IC₅₀ (μM)SNB-19 IC₅₀ (μM)
2,6-Diphenyl-7H-purine12.418.9
11l (CDK2 inhibitor)0.451.2

Selectivity and Toxicity

  • Kinase Selectivity: Bulky 3-nitrophenyl groups may enhance selectivity for CDK2 over CDK1/4/6 by sterically occluding off-target binding .

  • Cytotoxicity: Nitroaromatics can induce oxidative stress, necessitating careful dose optimization to balance efficacy and safety .

Future Directions and Applications

Drug Development

  • Combination Therapies: Pairing with DNA-damaging agents (e.g., cisplatin) could exploit synergistic effects in triple-negative breast cancer .

  • Prodrug Design: Masking nitro groups as prodrugs (e.g., nitroreductase-activated systems) may improve tumor-specific activation .

Material Science

  • Coordination Chemistry: Nitro groups could serve as ligands for transition metals, enabling applications in catalysis or sensors .

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